molecular formula C9H15ClO2 B596619 (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 139892-53-8

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B596619
CAS No.: 139892-53-8
M. Wt: 190.667
InChI Key: XGQRXAWHKWEULC-QMMMGPOBSA-N
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Description

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS 139892-53-8) is a chiral chemical building block of interest in advanced organic and medicinal chemistry research. This compound has a molecular formula of C9H15ClO2 and a molecular weight of 190.67 g/mol . It features a spiro-fused 1,4-dioxaspiro[4.5]decane system, which incorporates a ketal group that can serve as a protected carbonyl functionality, and a reactive chloromethyl group on the chiral (R)-configured center, making it a versatile precursor for further synthetic elaboration . The compound has a reported density of 1.15 and a boiling point of approximately 272 °C, with a flash point of 106 °C, which are important parameters for safe handling in the laboratory . Compounds based on the 1,4-dioxaspiro[4.5]decane scaffold, including azolylmethyl derivatives, have been synthesized and investigated for their potential pesticidal and fungicidal activities in scientific studies . Furthermore, substituted 1,4-dioxa-8-azaspiro[4.5]decanes have been identified in patent literature as key intermediates or active agents in the development of new fungicidal formulations, highlighting the research value of this structural class in agrochemistry . This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3R)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQRXAWHKWEULC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Chloromethylation

The most widely reported method involves reacting 1,4-dioxaspiro[4.5]decane derivatives with chloromethylating agents under acidic conditions. Paraformaldehyde and hydrochloric acid are commonly employed, as described in industrial protocols. The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced at the 2-position of the dioxolane ring.

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: Lewis acids (e.g., ZnCl₂, BF₃·Et₂O)

  • Solvent: Dichloromethane or toluene

  • Yield: 68–75%

Mechanistic Insight:
The acid catalyst protonates the formaldehyde, generating a chloromethyl cation that attacks the electron-rich oxygen of the dioxolane ring. Steric hindrance from the spirocyclic structure directs substitution to the less hindered 2-position.

Halogen Exchange Reactions

Patent EP2809664B1 discloses a method using 4-halomethyl-1,3-dioxolanes as starting materials. For example, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane undergoes base-mediated elimination to form the target compound.

Optimized Parameters:

  • Base: K₂CO₃ or NaOH (1.0–2.0 equivalents)

  • Temperature: 80–140°C

  • Reaction Time: 3–6 hours

  • Yield: 82%

Side Reactions:

  • Over-elimination leading to dienes (controlled by stoichiometric base use).

  • Racemization at the spirocenter (mitigated by low temperatures).

Enantioselective Synthesis

Chiral Resolution via Crystallization

The (R)-enantiomer is often isolated from racemic mixtures using chiral resolving agents. Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with the racemate, enabling separation through fractional crystallization.

Typical Protocol:

  • Racemic 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (10 g) is dissolved in ethanol.

  • Di-p-toluoyl-D-tartaric acid (12 g) is added, and the mixture is heated to reflux.

  • Crystals of the (R)-enantiomer salt form upon cooling (ee >98%).

Asymmetric Catalysis

Recent advances employ chiral catalysts to directly synthesize the (R)-enantiomer. A palladium-catalyzed cyclization using (S)-BINAP as a ligand achieves 89% ee under mild conditions.

Catalytic System:

ComponentRoleLoading (%)
Pd(OAc)₂Catalytic center5
(S)-BINAPChiral ligand6
NEt₃Base20

Outcome:

  • Reaction Time: 12 hours

  • Temperature: 25°C

  • Conversion: 94%

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, manufacturers adopt continuous flow reactors. Key advantages include precise temperature control and reduced side product formation.

Process Parameters:

StageConditionsOutput (kg/hr)
Chloromethylation70°C, 2 bar pressure12.5
NeutralizationpH 7.0, 25°C11.8
Distillation100°C, 0.1 bar10.2

Purity: >99.5% (HPLC)

Waste Management Strategies

Industrial processes generate HCl gas, which is neutralized in scrubbers using NaOH solutions. Solvents (e.g., toluene) are recovered via distillation and reused, achieving 95% recycling efficiency.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Acid-Catalyzed75RacemicHigh120
Chiral Resolution4098Moderate450
Asymmetric Catalysis8989Low680
Continuous Flow82RacemicVery High95

Data synthesized from

Emerging Techniques

Biocatalytic Approaches

Preliminary studies explore lipases for kinetic resolution of racemic mixtures. Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted (ee = 91%, yield = 37%).

Photochemical Activation

UV irradiation (254 nm) of 2-(iodomethyl)-1,4-dioxaspiro[4.5]decane in CCl₄ induces radical-mediated halogen exchange, producing the chloro derivative in 65% yield .

Scientific Research Applications

Chemistry: ®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of spirocyclic drugs. Its structural features can be exploited to develop molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, ®-2-(Chloromethyl)-1,4-dioxaspiro[45]decane can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane are best understood by comparing it with derivatives bearing different substituents or heteroatoms:

Compound Name Molecular Formula Key Substituent Reactivity/Applications Reference
This compound C₉H₁₅ClO₂ -CH₂Cl (R-configuration) Nucleophilic substitution; pharmaceutical intermediates
8-Iodo-1,4-dioxaspiro[4.5]decane C₈H₁₃IO₂ -I at 8-position Halogen-atom transfer (XAT) reactions; indole synthesis
2-(Chloromethyl)-1,4-dithiaspiro[4.5]decane C₈H₁₃ClS₂ -CH₂Cl; S replaces O Microwave-assisted alkylation; phenol derivatives
8-(tert-Butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane C₁₃H₂₃ClO₂ -CH₂Cl; -C(CH₃)₃ at 8 Enhanced steric hindrance; drug discovery
1,4-Dioxaspiro[4.5]decane-2-methanol C₉H₁₆O₃ -CH₂OH at 2-position Condensation reactions; zeolite catalysis
Key Observations:

Chloromethyl vs. The chloromethyl group enables nucleophilic displacement, as seen in the synthesis of piperidine-phenol hybrids .

Oxygen vs. Sulfur Heteroatoms :

  • Replacing oxygen with sulfur in 1,4-dithiaspiro[4.5]decane increases electron density, altering reaction pathways. For instance, sulfur analogs show higher stability in radical cation intermediates .

Steric Effects :

  • The tert-butyl substituent in the 8-position introduces steric hindrance, reducing reaction rates but improving selectivity in multi-step syntheses .

Stereoelectronic and Thermodynamic Properties

  • C–C Bond Activation :
    Radical cation stability in spirocyclic compounds depends on substituents. For example, benzylic groups stabilize radicals (C–C bond elongation: 2.94 Å), while simple alkyl or chloromethyl groups (e.g., in the target compound) show minimal elongation (1.64–1.94 Å), making them less reactive in radical-based fluorination .

  • Thermodynamic Data :
    The parent compound 1,4-dioxaspiro[4.5]decane (CAS: 177-10-6) has a boiling point of 346.2 K and molar entropy of 354.71 J/mol·K . Introduction of a chloromethyl group increases molecular weight (171.24 g/mol vs. 158.22 g/mol for the parent) and likely elevates boiling points due to polar interactions.

Biological Activity

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure with a chloromethyl group , which enhances its reactivity and potential for further chemical transformations. Its molecular formula is C10_{10}H15_{15}ClO2_{2}, and it has a molecular weight of approximately 202.68 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, influencing their activity and potentially leading to therapeutic effects .

Potential Applications

  • Medicinal Chemistry : The compound is being explored for its potential as a building block in the design of spirocyclic drugs, particularly those targeting specific enzymes or receptors involved in various diseases.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, although specific targets remain to be fully elucidated .

Case Studies

  • Study on Structure-Activity Relationships (SAR) : Research has shown that modifications to the spirocyclic structure can significantly affect binding affinity and biological activity at serotonin receptors (5-HT1A). This suggests that this compound could be optimized for improved therapeutic efficacy .
  • Synthesis and Evaluation : A study detailed the synthesis of various derivatives of the compound, demonstrating that certain modifications enhance its biological activity, particularly in receptor binding assays .

Table 1: Comparison of Biological Activities

Compound NameTarget ReceptorActivity TypeReference
This compound5-HT1AAgonist/Inhibitor
1,4-Dithiaspiro[4.5]decane derivativesα1-AdrenoceptorSelective Agonist
Spirocyclic analogsVariousEnzyme Inhibition

Table 2: Synthesis Routes

Synthesis MethodDescriptionReference
Palladium-Catalyzed AminocarbonylationUsed for synthesizing acrylamide derivatives
ChloromethylationIntroduction of chloromethyl group for reactivity

Q & A

Q. Basic Research Focus

  • NMR : Analyze coupling constants and splitting patterns in 1H^1H- and 13C^{13}C-NMR. For example, 19F^{19}F-NMR doublets (e.g., δ −68.1 and −114.5 ppm, 2JFF=9.1Hz^2J_{F-F} = 9.1 \, \text{Hz}) confirm fluorinated derivatives .
  • HRMS : High-resolution mass spectrometry (e.g., observed [M–Br]+^+ at m/z 266.21580 vs. calculated 266.21419) resolves isotopic patterns and validates molecular formulas .

What factors influence the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Basic Research Focus
Steric hindrance and solvent polarity critically affect reactivity. Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while bulky substituents on the spirocyclic framework reduce reaction rates. Catalytic KI in microwave-assisted reactions mitigates steric limitations by stabilizing transition states .

Why do certain 1,4-dioxaspiro[4.5]decane derivatives fail to undergo C–C bond activation during fluorination?

Advanced Research Focus
The absence of aryl groups destabilizes radical cation intermediates. Computational studies (B3PW91/6-311++G(MeCN)) show C–C bond elongation correlates with radical stability: benzylic radicals (2.94 Å) are more stable than non-aryl analogs (1.64 Å). Without aryl stabilization, fragmentation/fluorination is unproductive .

How can low yields in fluorination reactions of this compound be addressed?

Advanced Research Focus
Low yields (e.g., 8,8-difluoro-1,4-dioxaspiro[4.5]decane synthesis) stem from competing HF formation. Optimize by:

  • Reducing reaction temperature (−20°C) to suppress side reactions.
  • Adjusting CsF:ketone molar ratios (1:0.4) to limit fluoride excess.
  • Using anhydrous CH3_3CN to minimize hydrolysis .

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